N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine
Description
N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is a heterocyclic compound that features a furan ring, a morpholine ring, and a pyrimidine ring
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-17(10-12-3-2-6-20-12)13-9-14(16-11-15-13)18-4-7-19-8-5-18/h2-3,6,9,11H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSOMEDPBVDWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Attachment of the furan ring to the pyrimidine ring: This step often involves the use of coupling reagents and catalysts to facilitate the formation of the desired bond.
Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of effective coupling reagents and optimized reaction conditions can also play a crucial role in the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid .
Scientific Research Applications
N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound is similar in structure but has different functional groups attached to the furan ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another similar compound that has been studied for its anticancer properties.
Uniqueness
N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is unique due to its combination of a furan ring, a morpholine ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
